molecular formula C21H20N2O3S2 B2436100 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide CAS No. 898447-68-2

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide

Cat. No.: B2436100
CAS No.: 898447-68-2
M. Wt: 412.52
InChI Key: CHOBHTQNOMYOCD-UHFFFAOYSA-N
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Description

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is a synthetic small molecule based on the privileged 1,2,3,4-tetrahydroquinoline scaffold, a structure of significant interest in medicinal chemistry . This compound is designed for research applications and is provided "For Research Use Only (RUO)." It must not be used for diagnostic, therapeutic, or personal purposes. The molecular framework of this compound is closely related to classes of molecules that have been extensively investigated as potent and selective inhibitors of neuronal Nitric Oxide Synthase (nNOS) . Overproduction of nitric oxide by nNOS has been implicated in a range of chronic neurodegenerative pathologies, making the selective inhibition of this enzyme a valuable therapeutic strategy . The integration of the thiophene carboxamide moiety is a key feature, as this group is known to act as a bioisostere for other heterocycles, capable of making key hydrogen-bonding interactions within enzyme active sites, thereby influencing both the potency and selectivity of the inhibitor . The tosyl (p-toluenesulfonyl) group at the 1-position of the tetrahydroquinoline ring is a significant modification that can impact the molecule's physicochemical properties, metabolic stability, and overall binding conformation. Researchers may find this compound valuable for probing nNOS-related biochemical pathways, studying the role of NO in neurological disease models, or as a structural template in the design of novel enzyme inhibitors. Its potential research applications span oncology, neurology, and immunology, based on the biological activities observed in related tetrahydroquinoline derivatives .

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-15-6-10-18(11-7-15)28(25,26)23-12-2-4-16-8-9-17(14-19(16)23)22-21(24)20-5-3-13-27-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOBHTQNOMYOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, TBHP, or other peroxides under mild to moderate conditions.

    Reduction: NaBH4, sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is unique due to the combination of the tetrahydroquinoline core, the tosyl group, and the thiophene-2-carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a tetrahydroquinoline moiety with a tosyl group and a thiophene-2-carboxamide functional group. This unique architecture enhances its solubility and bioavailability compared to other compounds in its class.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Pathogens : Compounds with similar structures have shown efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The sulfonamide and tetrahydroquinoline moieties are believed to contribute significantly to this activity.
  • Cancer Cell Cytotoxicity : Tetrahydroquinoline derivatives have demonstrated potent inhibition of LPS-induced NF-κB transcriptional activity. This pathway is crucial in cancer progression and inflammation . Research indicates that certain derivatives exhibit enhanced cytotoxicity against various human cancer cell lines, suggesting that this compound may also possess similar properties .

Case Studies and Experimental Data

  • In Vitro Studies : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines (e.g., NCI-H23, ACHN). Among these compounds, some exhibited cytotoxicity significantly higher than reference drugs .
  • Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to various biological targets. Modifications to the thiophene and sulfonamide groups were found to significantly influence its interaction profile and selectivity towards specific enzymes or receptors.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameBiological ActivityNotable Findings
This compoundAntiparasitic and anticancerInhibits LPS-induced NF-κB activity; shows cytotoxicity against human cancer cell lines
Similar Tetrahydroquinoline DerivativeAnticancerExhibited 53 times more potent inhibition than reference compounds against NF-κB
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamideAntiparasiticEffective against Trypanosoma brucei; structure enhances reactivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide?

  • Methodology : The compound can be synthesized via coupling reactions using 2-thiophenecarbonyl chloride with a tetrahydroquinoline precursor. For example, refluxing equimolar quantities of acyl chlorides with amine intermediates in acetonitrile (as in related carboxamide syntheses) yields crystalline products . Key steps include purification via recrystallization or reverse-phase HPLC. Ensure anhydrous conditions and monitor reaction progress using TLC or LC-MS.

Q. How can the structure of this compound be validated post-synthesis?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, dihedral angles, and hydrogen-bonding networks. Refinement programs like SHELXL (for small molecules) are critical for accurate structural determination . Complement with NMR (e.g., 1^1H and 13^{13}C) to confirm functional groups and IR spectroscopy for carbonyl (C=O) and amide (N-H) stretches .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodology : Screen for antimicrobial, anticancer, or enzyme inhibition (e.g., EGFR, VEGFR-2) using in vitro assays. For example, tetrahydroquinoline-thiophene hybrids have shown genotoxicity in bacterial/mammalian cells , while similar carboxamides exhibit procognitive effects at low doses . Use MTT assays for cytotoxicity and ELISA for protein-binding efficiency.

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to target proteins?

  • Methodology : Perform molecular docking (AutoDock, Schrödinger) to predict interactions with active sites. For instance, thiophene-carboxamide derivatives docked into EGFR (PDB:1M17) showed binding scores of −9.31 kcal/mol, driven by hydrophobic interactions and hydrogen bonds with residues like Lys721 . MD simulations can assess stability over time .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology : Analyze variables such as purity (HPLC ≥95%), stereochemistry (use chiral columns for enantiomer separation), and assay conditions (e.g., cell line specificity, IC50_{50} variability). For example, dihedral angles between aromatic rings (13.53° vs. 8.50°) in polymorphs may alter bioavailability . Validate using orthogonal assays (e.g., SPR for binding kinetics).

Q. How can reaction yields be improved for large-scale synthesis?

  • Methodology : Optimize via microwave-assisted synthesis (reduces time from hours to minutes) or catalytic methods (e.g., Pd-mediated coupling). achieved >50% yield in cyanidation using Zn(CN)2_2 under anhydrous conditions. Consider flow chemistry for continuous processing .

Critical Analysis of Evidence

  • Synthetic Routes : and provide robust protocols, but scalability requires optimization (microwave/flow chemistry) .
  • Structural Data : SHELX refinement ( ) ensures accuracy, but polymorphism () may necessitate PXRD for batch consistency.
  • Biological Contradictions : Discrepancies in activity ( vs. 20) highlight the need for standardized assays and enantiomeric purity checks .

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